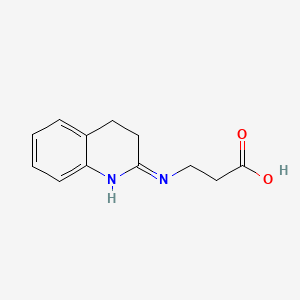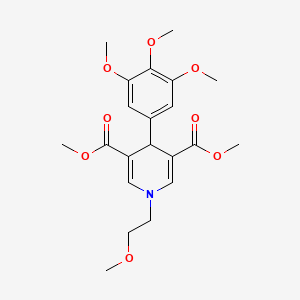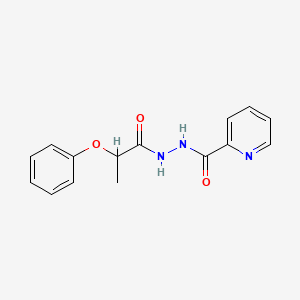![molecular formula C23H24N2O4 B11621454 Diethyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11621454.png)
Diethyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The amino group is introduced through a nucleophilic substitution reaction where 2-ethylphenylamine reacts with the quinoline derivative.
- Reaction conditions: Mild temperatures (50-70°C) and the presence of a base like sodium hydroxide.
Esterification:
- The final step involves esterification of the carboxylic acid groups with ethanol in the presence of a catalyst such as sulfuric acid.
- Reaction conditions: Refluxing ethanol and acidic catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions
-
Quinoline Core Synthesis:
- The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
- Reaction conditions: High temperature (around 180°C) and acidic environment.
化学反应分析
Types of Reactions: Diethyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
-
Reduction:
- Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, converting the quinoline ring to a tetrahydroquinoline derivative.
-
Substitution:
- Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization with halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate in acidic medium.
- Reduction: Hydrogen gas with palladium on carbon catalyst.
- Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
- Quinoline N-oxides from oxidation.
- Tetrahydroquinoline derivatives from reduction.
- Halogenated quinoline derivatives from substitution.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the development of metal complexes.
Biology:
- Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine:
- Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
- Potential use in drug design and development for targeting specific enzymes or receptors.
Industry:
- Utilized in the production of dyes and pigments due to its chromophoric properties.
- Employed in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which Diethyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate exerts its effects involves interaction with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Molecular Targets and Pathways:
- DNA intercalation: Disrupts nucleic acid function.
- Enzyme inhibition: Targets enzymes involved in metabolic pathways, leading to altered cellular functions.
相似化合物的比较
- Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate
- Diethyl 4-[(2-methylphenyl)amino]quinoline-3,6-dicarboxylate
- Diethyl 4-[(2-chlorophenyl)amino]quinoline-3,6-dicarboxylate
Comparison:
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate: Similar structure but with a phenylethyl group instead of an ethylphenyl group, leading to different steric and electronic properties.
Diethyl 4-[(2-methylphenyl)amino]quinoline-3,6-dicarboxylate: Contains a methyl group, which may affect its reactivity and interaction with biological targets.
Diethyl 4-[(2-chlorophenyl)amino]quinoline-3,6-dicarboxylate: The presence of a chlorine atom introduces different electronic effects, potentially altering its chemical and biological activity.
Uniqueness: Diethyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological systems. This makes it a valuable compound for diverse applications in research and industry.
属性
分子式 |
C23H24N2O4 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
diethyl 4-(2-ethylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C23H24N2O4/c1-4-15-9-7-8-10-19(15)25-21-17-13-16(22(26)28-5-2)11-12-20(17)24-14-18(21)23(27)29-6-3/h7-14H,4-6H2,1-3H3,(H,24,25) |
InChI 键 |
QVPFBRDQAHGHHL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl (2Z)-2-{[5-(2,3-dichlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11621379.png)
![ethyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11621381.png)
![4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11621399.png)
![3,3-dimethyl-6-(piperidin-1-yl)-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11621401.png)
![dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621409.png)
![Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621420.png)

![6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621432.png)
![(Z)-ethyl 4-(((furan-2-ylmethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11621435.png)

![ethyl (2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621441.png)
![(2E)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11621446.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11621460.png)
